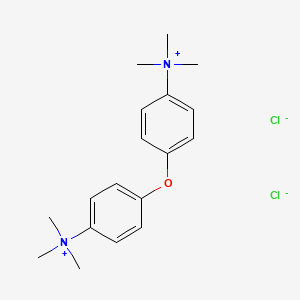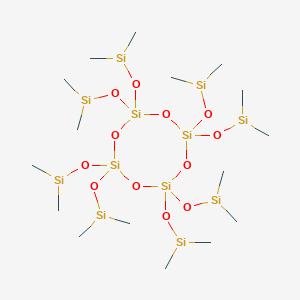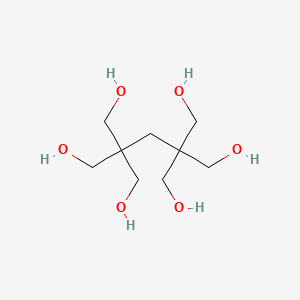![molecular formula C27H32 B15163559 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene CAS No. 186668-26-8](/img/structure/B15163559.png)
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene is an organic compound that belongs to the class of alkyl-substituted cyclohexyl and phenyl derivatives This compound features a cyclohexyl ring substituted with a butyl group and a phenyl ring substituted with a prop-2-en-1-yl group, connected through an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Cyclohexyl Derivative: Starting with cyclohexane, a Friedel-Crafts alkylation can be performed using butyl chloride and an aluminum chloride catalyst to introduce the butyl group.
Formation of the Phenyl Derivative: The phenyl ring can be functionalized with a prop-2-en-1-yl group through a Heck reaction, using palladium as a catalyst.
Coupling Reaction: The final step involves coupling the cyclohexyl and phenyl derivatives through an ethynyl linkage, possibly using a Sonogashira coupling reaction with a copper catalyst.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl linkage to an ethylene or ethane linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or cyclohexyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium amide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or liquid crystals.
作用機序
The mechanism of action of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ethynyl linkage and the substituted phenyl ring can play crucial roles in binding to molecular targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene: can be compared with other alkyl-substituted cyclohexyl and phenyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethynyl linkage, which can impart distinct chemical and physical properties compared to similar compounds.
特性
CAS番号 |
186668-26-8 |
|---|---|
分子式 |
C27H32 |
分子量 |
356.5 g/mol |
IUPAC名 |
1-(4-butylcyclohexyl)-4-[2-(4-prop-2-enylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C27H32/c1-3-5-7-23-14-18-26(19-15-23)27-20-16-25(17-21-27)13-12-24-10-8-22(6-4-2)9-11-24/h4,8-11,16-17,20-21,23,26H,2-3,5-7,14-15,18-19H2,1H3 |
InChIキー |
SANPZGVYBREOHC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

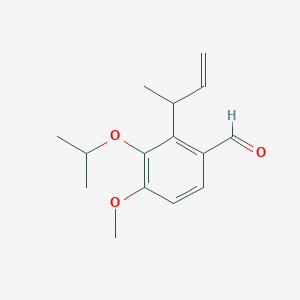
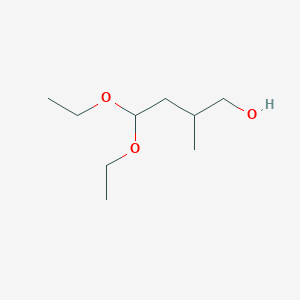
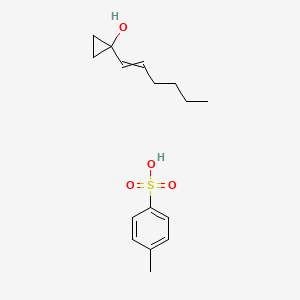
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
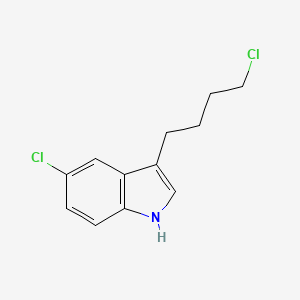
phenylsilane](/img/structure/B15163526.png)
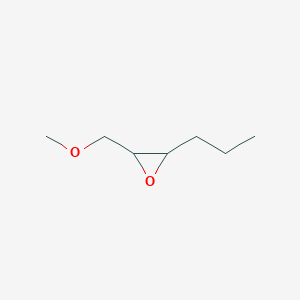
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
